(S)-3-(Methoxymethyl)pyrrolidine

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

(S)-3-(Methoxymethyl)pyrrolidine, with CAS number 535924-74-4, is a chiral, non-racemic secondary amine. It is a member of the pyrrolidine family, characterized by a saturated five-membered nitrogen heterocycle with a methoxymethyl (-CH2OCH3) substituent at the 3-position in the (S)-stereochemical configuration.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 535924-74-4
Cat. No. B1345923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Methoxymethyl)pyrrolidine
CAS535924-74-4
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOCC1CCNC1
InChIInChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKeyGTINRJGGSAKCEO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-3-(Methoxymethyl)pyrrolidine (CAS 535924-74-4) and Its Class Role


(S)-3-(Methoxymethyl)pyrrolidine, with CAS number 535924-74-4, is a chiral, non-racemic secondary amine . It is a member of the pyrrolidine family, characterized by a saturated five-membered nitrogen heterocycle with a methoxymethyl (-CH2OCH3) substituent at the 3-position in the (S)-stereochemical configuration [1]. Its primary role is as a versatile chiral building block and intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Why Generic Substitution is Not Viable for (S)-3-(Methoxymethyl)pyrrolidine (CAS 535924-74-4)


Generic substitution is not feasible for (S)-3-(Methoxymethyl)pyrrolidine because its value in research and industrial applications is intrinsically linked to its specific stereochemistry [1]. The compound is supplied as a single enantiomer, the (S)-form, which is crucial for imparting specific 3D architecture to target molecules during asymmetric synthesis . Replacing it with its enantiomer, the (R)-form (CAS 955428-54-3), or with the racemic mixture (CAS 936940-38-4), would invert or lose the stereochemical control, leading to the formation of diastereomers or the wrong enantiomer in the final product . This results in failed syntheses and unusable materials in fields like drug discovery where stereochemistry dictates biological activity.

Quantitative Evidence Guide for Selecting (S)-3-(Methoxymethyl)pyrrolidine (CAS 535924-74-4)


Chiral Identity: (S)-Enantiomer vs. Racemic Mixture and (R)-Enantiomer

The primary differentiator of this product is its defined (S)-stereochemistry. Commercially, it is offered as a single enantiomer, with vendor-certified chemical purity and an implied high enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 936940-38-4) and the (R)-enantiomer (CAS 955428-54-3) are distinct chemical entities with different, and often opposite, properties .

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Regioisomeric Purity: 3-Substituted Pyrrolidine vs. 2-Substituted Analogs

This compound is a 3-substituted pyrrolidine, which differentiates it from more common 2-substituted analogs like (S)-2-(methoxymethyl)pyrrolidine . The position of the substituent alters the molecule's steric and electronic environment, as well as its reactivity and downstream applications . The vendor ensures the identity and purity of this specific regioisomer through analytical methods .

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Chemical Purity Specification: A Key Quality Control Parameter

Vendors specify a minimum chemical purity for (S)-3-(Methoxymethyl)pyrrolidine, typically 95% or 97% . This is a quantitative metric that is verified by batch-specific analytical tests such as HPLC or GC, and is documented in a Certificate of Analysis (CoA) . This specification is a baseline requirement for use as a synthetic intermediate.

Chemical Purity Quality Control Analytical Chemistry

Primary Application Scenarios for (S)-3-(Methoxymethyl)pyrrolidine (CAS 535924-74-4)


Asymmetric Synthesis: Construction of Chiral Pharmaceutical Intermediates

The primary application for (S)-3-(Methoxymethyl)pyrrolidine is as a chiral building block in asymmetric synthesis . Its defined (S)-stereochemistry at the 3-position allows medicinal chemists to install this chiral center into more complex drug-like molecules. The compound can be used to synthesize libraries of novel compounds for structure-activity relationship (SAR) studies, where the (S)-configuration is a key variable being explored for target binding .

Organocatalysis and Ligand Design

The chiral secondary amine motif of (S)-3-(Methoxymethyl)pyrrolidine makes it a potential scaffold for developing new organocatalysts or chiral ligands for metal-catalyzed reactions . Its specific substitution pattern (3-position) differentiates it from the more common proline-derived (2-substituted) catalysts, offering a different steric and electronic profile that may lead to unique or improved enantioselectivities in novel catalytic transformations .

Medicinal Chemistry: Synthesis of Target Molecules

As a high-purity, single-enantiomer building block, this compound is suited for the late-stage functionalization of drug candidates . It can be incorporated into lead compounds during the drug discovery process, ensuring the precise 3D orientation of the pyrrolidine ring, which is a privileged scaffold in medicinal chemistry . The 3-substitution pattern provides a different vector for molecular growth compared to 2-substituted analogs.

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